molecular formula C13H11IN2O3S B1173896 2-(4-Iodobenzenesulfonamido)benzamide

2-(4-Iodobenzenesulfonamido)benzamide

Cat. No.: B1173896
M. Wt: 402.206
InChI Key: XIOSUBYZZFGLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodobenzenesulfonamido)benzamide is a halogenated sulfonamide derivative featuring a benzamide core linked to a 4-iodobenzenesulfonamido group at the ortho position. The iodine substituent enhances molecular stability and may contribute to bioactivity through halogen bonding interactions with biological targets .

Properties

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.206

IUPAC Name

2-[(4-iodophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C13H11IN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17)

InChI Key

XIOSUBYZZFGLPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide linked to a 3,4-dimethoxyphenethyl group.
  • Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30 minutes) .
  • Activity: No specific bioactivity reported; methoxy groups may enhance lipophilicity but limit target specificity .

2-Chloro-4-(2-iodobenzenesulfonamido)benzoic Acid

  • Structure : Chloro and 2-iodobenzenesulfonamido groups attached to a benzoic acid core.
  • Synthesis : Intermediate for thiazine heterocycles; iodine at the benzenesulfonamido position .
  • Activity : Reported as an inhibitor of multidrug-resistant MCF-7/ADR cancer cells .

4-(2-Iodobenzenesulfonamido)benzoic Acid Monohydrate

  • Structure : Iodobenzenesulfonamido group at the para position of benzoic acid.
  • Properties: Crystallizes as a monohydrate; R factor = 0.046 (X-ray data) .
  • Activity : Used in synthesizing thiazine-containing heterocycles with anticancer applications .

3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-isopropyl-benzamide

  • Structure: Benzamide with 3,4-dichloro and dimethylamino-cyclohexyl substituents.

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